(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a structurally complex methanone derivative featuring a pyrazole moiety linked to a bicyclic cyclopenta-pyrazolo-pyrazine system.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-8-11(14(17-18)22-2)15(21)19-6-7-20-13(9-19)10-4-3-5-12(10)16-20/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYIWUYHIXNXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone , with CAS number 2034455-79-1 , is a member of a class of pyrazole derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 301.34 g/mol . The structure features a methoxy group and a complex bicyclic system which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2034455-79-1 |
| Molecular Formula | C15H19N5O2 |
| Molecular Weight | 301.34 g/mol |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial : Certain pyrazole compounds have shown efficacy against various bacterial strains.
- Anticancer : Some derivatives have demonstrated antiproliferative effects in cancer cell lines.
- Anti-inflammatory : Pyrazoles are known for their potential in reducing inflammation.
Antimicrobial Activity
A study highlighted the activity of pyrazole derivatives against Mycobacterium tuberculosis , suggesting that modifications to the pyrazole ring can enhance antimicrobial efficacy. The presence of specific substituents can significantly alter the compound's interaction with microbial targets ( ).
Anticancer Activity
In vitro studies evaluating similar pyrazole compounds revealed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative exhibited an IC50 value of 0.98 µM against A549 cells, indicating potent activity ( ).
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features:
- Substituents : The presence of electron-donating groups like methoxy enhances activity.
- Bicyclic Structures : Compounds with fused ring systems often show improved binding affinity to biological targets.
- Hydrophobic Interactions : Increased lipophilicity can enhance membrane permeability and bioavailability.
Case Study 1: Anticancer Evaluation
A derivative structurally similar to our compound was synthesized and tested for anticancer properties. It showed significant inhibition of cell proliferation in A549 cells with a mechanism involving apoptosis induction confirmed through Western blot analysis ( ).
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrazole derivatives against various pathogens. The results indicated that specific modifications to the pyrazole core could lead to enhanced activity against resistant strains of bacteria ( ).
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related methanone derivatives:
Structural and Functional Insights
Substituent Effects :
- The 3-methoxy group in the target compound may improve solubility compared to hydrophobic substituents like the 2-chlorophenyl group in or the m-tolyl group in . However, electron-withdrawing groups (e.g., chloro in ) could enhance binding to electrophilic enzyme pockets .
- The bicyclic pyrazolo-pyrazine core in the target compound and differs from the pyrazolo-pyrido-pyrimidine system in , which may confer distinct electronic properties and conformational rigidity .
Synthetic Pathways :
- The target compound likely shares synthetic strategies with , involving condensation of substituted pyrazole carboxylic acids or chlorides with bicyclic amines under basic conditions (e.g., triethylamine) .
- In contrast, requires multi-step cyclization to assemble the pyrido-pyrimidine scaffold, which increases synthetic complexity .
Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., ) exhibit cardiotonic and hypotensive activities, attributed to their ability to modulate cyclic nucleotide phosphodiesterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
